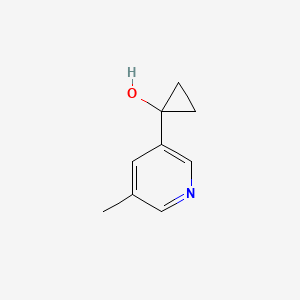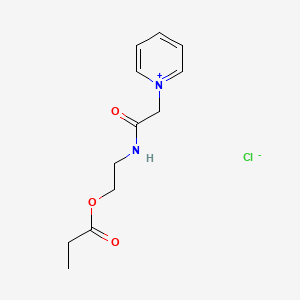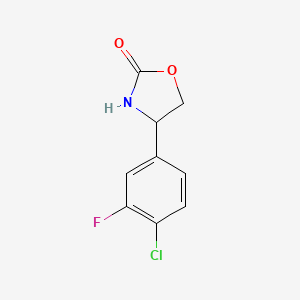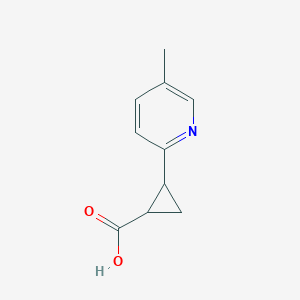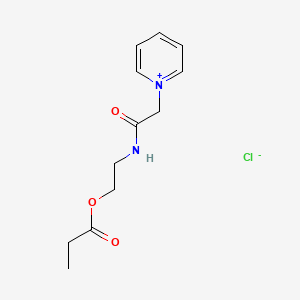
Undecoylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of undecoylium chloride iodine involves the complexation of iodine with this compound. Several methods can be used to prepare iodophors, including polymer dissolution in an aqueous iodine/potassium iodide solution, interactions with iodine vapor, and monomer polymerization in the presence of iodine . The industrial production of this compound iodine typically involves the reaction of this compound with iodine under controlled conditions to form the desired complex.
Análisis De Reacciones Químicas
Undecoylium chloride iodine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of this compound iodine with oxidizing agents can lead to the formation of iodine and other oxidized products .
Aplicaciones Científicas De Investigación
Undecoylium chloride iodine has a wide range of scientific research applications. In chemistry, it is used as a disinfectant and biocide in personal care products and industrial formulations . In biology and medicine, it is used as a topical antiseptic and antimicrobial agent . The compound’s ability to form complexes with iodine makes it useful in various applications, including waste-water treatment and corrosion inhibition . Additionally, this compound iodine is being explored for its potential use in anion transporters based on halogen bonding, which have applications in biological systems .
Mecanismo De Acción
The mechanism of action of undecoylium chloride iodine involves its ability to disrupt microbial cell membranes and inhibit the growth of microorganisms. The compound’s cationic nature allows it to interact with negatively charged microbial cell surfaces, leading to cell membrane disruption and cell death . The molecular targets and pathways involved in this process include the interaction of the compound with microbial cell wall components and the inhibition of essential cellular functions.
Comparación Con Compuestos Similares
Undecoylium chloride iodine is similar to other cationic surfactants and disinfectants, such as lapyrium chloride and other iodophors . its unique ability to form stable complexes with iodine sets it apart from other compounds. This property enhances its antimicrobial efficacy and makes it suitable for a wide range of applications. Similar compounds include lapyrium chloride, which is also used as a biocide and antistatic agent in personal care products .
Propiedades
Número CAS |
1338-54-1 |
|---|---|
Fórmula molecular |
C12H17ClN2O3 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |
Clave InChI |
OSCJJMKLQGAGML-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



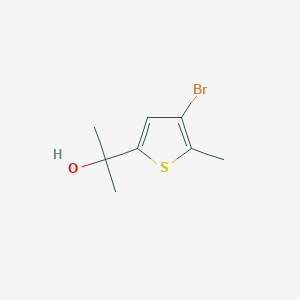
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
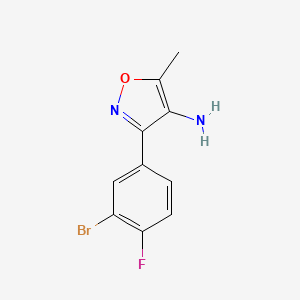
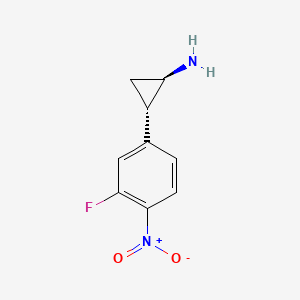
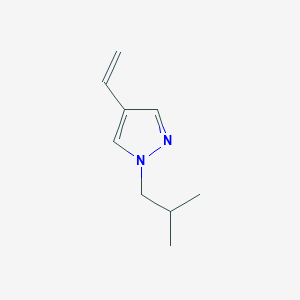

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
